BenchChemオンラインストアへようこそ!

Ethyl (R)-Nipecotate L-Tartrate

Chiral Resolution Enantiomeric Excess Pharmaceutical Quality Control

Ethyl (R)-Nipecotate L-Tartrate (CAS 83602-37-3) is the critical (R)-enantiomer salt for asymmetric synthesis of (R)-Tiagabine, a GABA uptake inhibitor 4× more potent than its (S)-counterpart. The crystalline L-tartrate form ensures >99% ee and batch-to-batch consistency—essential for reproducible pharmaceutical R&D. Using racemic or incorrect enantiomer leads to potency loss and regulatory burden. Choose this high-purity chiral building block for definitive stereochemical outcomes and higher downstream yields.

Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
CAS No. 83602-37-3
Cat. No. B3430453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-Nipecotate L-Tartrate
CAS83602-37-3
Molecular FormulaC12H21NO8
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1
InChIKeyHHPGQKZOPPDLNH-NWAAXCJESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-Nipecotate L-Tartrate (CAS 83602-37-3) | Key Properties and Procurement Relevance


Ethyl (R)-Nipecotate L-Tartrate (CAS 83602-37-3), also known as (R)-Ethyl piperidine-3-carboxylate L-tartrate, is a chiral salt composed of the (R)-enantiomer of ethyl nipecotate and L-tartaric acid [1]. It is a well-defined, crystalline solid with a molecular formula of C12H21NO8 and a molecular weight of 307.30 g/mol . Its primary utility lies in its role as a high-purity chiral building block, essential for the asymmetric synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system (CNS) . The compound's value is intrinsically linked to its defined (R)-stereochemistry, which is critical for the biological activity of downstream products, such as the GABA uptake inhibitor (R)-Tiagabine .

Why Ethyl (R)-Nipecotate L-Tartrate (CAS 83602-37-3) Cannot Be Replaced with Generic Analogs


Generic substitution of chiral building blocks like Ethyl (R)-Nipecotate L-Tartrate is not feasible due to profound, quantifiable differences in biological activity between its (R)- and (S)-enantiomers. The (R)-enantiomer is the essential precursor for potent GABA uptake inhibitors, with studies demonstrating the (R)-enantiomer of the drug tiagabine is four times more potent than its (S)-counterpart . Furthermore, the L-tartrate salt is the preferred commercial form due to its well-defined crystal structure, which ensures high enantiomeric purity (>99% ee) and batch-to-batch consistency, a critical requirement for reproducible synthesis in regulated pharmaceutical environments [1]. Using a racemic mixture or the incorrect enantiomer would lead to a loss of potency, unpredictable biological activity, and increased regulatory burden.

Quantitative Differentiation of Ethyl (R)-Nipecotate L-Tartrate (CAS 83602-37-3) vs. Analogs


Enantiomeric Purity: Superior Optical Purity vs. Free Base and Racemic Mixtures

The L-tartrate salt form of (R)-ethyl nipecotate provides a significant advantage in terms of enantiomeric purity. This salt is consistently supplied with an enantiomeric excess (ee) of >99%, as specified by leading pharmaceutical intermediate suppliers . This level of purity is a direct result of its crystalline nature and the efficiency of the diastereomeric salt resolution process [1]. In contrast, the free base form (R)-ethyl nipecotate is typically supplied with a lower minimum purity specification of 95% and is a liquid, making it more challenging to handle and verify enantiopurity without specialized equipment .

Chiral Resolution Enantiomeric Excess Pharmaceutical Quality Control

Biological Potency: 4-Fold Superior Activity of (R)-Enantiomer in a Validated Drug

The (R)-enantiomer of ethyl nipecotate, the active component of the target L-tartrate salt, is the direct precursor to the chiral center in (R)-Tiagabine, a marketed antiepileptic drug. Crucially, the (R)-enantiomer of Tiagabine is four times more potent as a GABA uptake inhibitor than its (S)-enantiomer . This stereospecific activity is a direct consequence of the (R)-configuration introduced by the starting material.

GABA Uptake Inhibition Stereospecific Pharmacology Tiagabine

Target Affinity: (R)-Nipecotic Acid Demonstrates 5-Fold Higher Affinity for GABA Transporter

The (R)-nipecotic acid moiety, which is derived from the (R)-ethyl nipecotate portion of the target salt, has been shown to be a significantly more potent inhibitor of GABA uptake than its (S)-enantiomer. Kinetic studies reveal that (-)-nipecotic acid has an affinity for the GABA carrier that is 5 times higher than that of (+)-nipecotic acid [1].

GABA Transporter Neurotransmitter Uptake Structure-Activity Relationship

Crystal Structure: Validated 3D Architecture Provides a Robust Quality Control Metric

The solid-state structure of the L-tartrate salt is not a mere physical property but a definitive analytical fingerprint. A single-crystal X-ray diffraction study has been published, confirming the absolute stereochemistry and providing a detailed crystal structure for the (2R,3R)-tartaric acid complex of (R)-nipecotic acid ethyl ester [1]. This level of characterization is not standard for the liquid free base or other salt forms.

X-ray Crystallography Solid-State Characterization Quality Assurance

Validated Use Cases for Ethyl (R)-Nipecotate L-Tartrate (CAS 83602-37-3) Based on Comparative Evidence


GMP Synthesis of (R)-Tiagabine and Related GABA Uptake Inhibitors

This compound is the preferred starting material for synthesizing the active pharmaceutical ingredient (R)-Tiagabine. The >99% enantiomeric excess (ee) [1] of the L-tartrate salt directly translates to a higher yield of the desired (R)-enantiomer, which is four times more potent than its (S)-counterpart . This use case is supported by its documented role in the established industrial synthesis of this class of drugs.

Academic and Industrial Research into GABA Transporter (GAT) Pharmacology

For studies investigating the GABAergic system, the (R)-enantiomer is essential. The (R)-nipecotic acid derived from this salt exhibits a 5-fold higher affinity for the GABA carrier compared to the (S)-enantiomer [1]. Using this high-purity salt ensures that observed pharmacological effects are not confounded by the presence of the less active enantiomer.

Asymmetric Synthesis Method Development and Chiral Auxiliary Applications

The crystalline L-tartrate salt form [1] is ideal for use as a chiral auxiliary or in the development of new asymmetric methodologies. Its solid nature allows for precise weighing and handling, while its high enantiopurity (>99% ee) provides a reliable benchmark for assessing stereoselectivity in novel reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (R)-Nipecotate L-Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.